molecular formula C27H27N3O3 B2927899 4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one CAS No. 955490-27-4

4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B2927899
CAS No.: 955490-27-4
M. Wt: 441.531
InChI Key: CCYHDJCTYWGRKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a benzodiazole moiety. The benzodiazole group is further functionalized with a 2-(2-methoxyphenoxy)ethyl chain, while the pyrrolidinone nitrogen is linked to a 4-methylphenyl group. Its synthesis likely involves multi-step coupling and cyclization reactions, as seen in analogous compounds (e.g., benzimidazole derivatives in and ) .

Properties

IUPAC Name

4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-19-11-13-21(14-12-19)30-18-20(17-26(30)31)27-28-22-7-3-4-8-23(22)29(27)15-16-33-25-10-6-5-9-24(25)32-2/h3-14,20H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYHDJCTYWGRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic molecule notable for its diverse biological activities. Its structure integrates functional groups that are often associated with pharmacological properties, particularly the benzodiazole and pyrrolidine moieties. This article explores the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure

The molecular formula of the compound is C27H27N3O3C_{27}H_{27}N_{3}O_{3}. The key structural features include:

  • Benzodiazole ring : Known for its role in various biological activities.
  • Pyrrolidin-2-one : Contributes to the compound's potential pharmacological effects.
  • Methoxyphenoxy group : May enhance solubility and bioactivity.

Biological Activity Overview

Research indicates that compounds containing benzodiazole and pyrrolidine structures exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds similar to this structure have shown significant cytotoxicity against various cancer cell lines. For example, derivatives have been evaluated against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines, demonstrating IC50 values indicating their effectiveness in inhibiting cancer cell growth .
  • Antimicrobial Properties : Some studies have reported that related compounds exhibit antibacterial activity against pathogenic bacteria, suggesting potential applications in treating infections .
  • Enzyme Inhibition : The compound may inhibit metabolic enzymes such as acetylcholinesterase (AChE), indicating potential use in treating neurological disorders .

Case Studies

  • Anticancer Evaluation :
    • A study involving a series of pyrrolidine derivatives found that certain compounds exhibited potent activity against breast cancer cell lines with IC50 values ranging from 6.2 μM to 43.4 μM. The presence of the benzodiazole moiety was crucial for enhancing cytotoxicity .
  • Antimicrobial Screening :
    • In vitro tests on related compounds showed significant antibacterial effects against various strains, with some exhibiting better activity than standard antibiotics like chloramphenicol .

The precise mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction could modulate enzyme activity or receptor function, leading to therapeutic effects.

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeTarget Cell LineIC50 Value (μM)
Compound AAnticancerHCT-1166.2
Compound BAnticancerMCF-727.3
Compound CAntimicrobialVarious BacteriaVaries

Comparison with Similar Compounds

Pyrrolidinone-Benzodiazole vs. Pyrrolidinyl-Oxadiazole Systems

Compounds such as 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) and its stereoisomer 1b () replace the benzodiazole-pyrrolidinone core with a pyrrolidinyl-oxadiazole scaffold. These analogs exhibit distinct electronic properties due to the oxadiazole ring’s electron-withdrawing nature, which may influence binding affinity in biological targets compared to the benzodiazole’s aromaticity .

Benzimidazole vs. Benzothiazole Derivatives

4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one () substitutes the benzodiazole with a benzothiazole group.

Substituent Variations

Aromatic Ring Functionalization

  • Methoxy vs. Bromo Substituents : Pyridin-2-one derivatives in , such as 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile , demonstrate that bromine substituents enhance antioxidant activity (79.05% radical scavenging) compared to methoxy groups (17.55% activity). This suggests electron-withdrawing groups (e.g., Br) may improve redox activity over electron-donating groups (e.g., OMe) .
  • Allyl vs.

Side Chain Modifications

  • Piperidinyl vs. Methoxyphenoxyethyl Chains: 1-(4-Butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one () replaces the methoxyphenoxyethyl side chain with a piperidinyl-acetyl group. Piperidine’s basicity could alter solubility and hydrogen-bonding capacity, affecting pharmacokinetic profiles .

Structural and Physicochemical Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity Reference
Target Compound Benzodiazole-pyrrolidinone 2-(2-Methoxyphenoxy)ethyl, 4-methylphenyl ~479.5 (estimated) N/A -
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) Pyrrolidinyl-oxadiazole Phenylethyl, pyridyl ~432.5 Not reported
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Pyridin-2-one Bromophenyl, hydroxymethoxyphenyl ~399.2 79.05% antioxidant activity
1-(4-Butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one Benzimidazole-pyrrolidinone Piperidinyl-acetyl, butylphenyl ~487.6 N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.